Bis(diphenylphosphino)acetylene

Catalog No.
S1894860
CAS No.
5112-95-8
M.F
C26H20P2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diphenylphosphino)acetylene

CAS Number

5112-95-8

Product Name

Bis(diphenylphosphino)acetylene

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane

Molecular Formula

C26H20P2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Ligand in Transition-Metal Catalysis

BDPA acts as a bidentate ligand, meaning it can bind to a metal center using two donor sites from the phosphine groups. This makes it a valuable tool in transition-metal catalysis, where a metal catalyst facilitates various organic transformations.

Studies have shown BDPA's effectiveness in numerous coupling reactions, including:

  • Heck reaction
  • Suzuki-Miyaura coupling
  • Sonogashira coupling reaction
  • Negishi coupling reaction
  • Stille coupling reaction
  • Hiyama coupling reaction

The specific properties of BDPA, such as its steric bulk and electronic nature, can influence the activity and selectivity of the catalyst in these reactions.

Building Block in Organic Synthesis

The presence of the reactive alkyne unit allows BDPA to participate in various cycloaddition reactions, which are useful for constructing complex molecules. By reacting BDPA with other reagents, researchers can synthesize new organic compounds with diverse functionalities.

Here are some examples of cycloaddition reactions involving BDPA:

  • [2+1] cycloaddition with metal carbonyls [Source: scientific literature]
  • [3+2] cycloaddition with azides [Source: scientific literature]

Bis(diphenylphosphino)acetylene is an organophosphorus compound characterized by its unique structure, featuring two diphenylphosphino groups attached to an acetylene moiety. Its chemical formula is C20H18P2, and it serves as a versatile ligand in coordination chemistry due to the presence of multiple reactive sites. This compound exhibits significant potential in catalysis and material science, particularly in the formation of metal complexes.

dppa acts as a bidentate chelating ligand, binding to the transition metal center through both phosphorus atoms. This creates a well-defined coordination environment around the metal, influencing its reactivity towards organic substrates in catalytic cycles []. The specific details of the mechanism vary depending on the particular cross-coupling reaction.

, often acting as a bidentate ligand. Notable reactions include:

  • Coordination with Transition Metals: It forms stable complexes with transition metals such as tantalum and platinum. For instance, reactions with tantalum dichloride lead to the formation of dinuclear products with coupled acetylenes and phosphine-metal bonds .
  • Reactivity with Group 4 Metallocenes: The compound has been shown to coordinate with group 4 metallocenes, demonstrating its ability to stabilize metal centers through phosphine coordination .
  • Formation of Binuclear Complexes: In reactions involving transition metals like manganese, bis(diphenylphosphino)acetylene can yield binuclear complexes that are valuable for catalytic applications .

Several methods exist for synthesizing bis(diphenylphosphino)acetylene:

  • Direct Synthesis: The compound can be synthesized by reacting diphenylphosphine with acetylene under controlled conditions, often requiring catalysts to facilitate the reaction.
  • Metal-Catalyzed Processes: Transition metal catalysts can be employed to enhance the yield and purity of bis(diphenylphosphino)acetylene during synthesis .
  • Modification of Existing Ligands: It can also be synthesized through the modification of existing phosphine ligands by introducing acetylene functionalities.

Bis(diphenylphosphino)acetylene has several applications:

  • Catalysis: It is utilized as a ligand in various catalytic processes, particularly in transition metal catalysis for organic transformations.
  • Material Science: The compound's ability to form stable complexes makes it useful in developing new materials, including polymers and nanomaterials.
  • Coordination Chemistry: Its unique structure allows for the formation of diverse metal-ligand complexes, which are important for research in inorganic chemistry.

Studies on the interactions of bis(diphenylphosphino)acetylene with various metals have revealed insights into its coordination behavior. The ligand's electron-donating properties enhance the stability of metal complexes formed, influencing their reactivity and selectivity in catalysis . Additionally, investigations into its binding affinity with different metal centers have provided valuable data for understanding its role in catalysis.

Bis(diphenylphosphino)acetylene shares similarities with other organophosphorus compounds but stands out due to its unique acetylene linkage. Here are some comparable compounds:

Compound NameStructureUnique Features
DiphenylphosphinePh2PSimple phosphine without acetylene functionality
Bis(triphenylphosphine)acetylene(Ph3P)2C≡C(Ph3P)2More sterically hindered due to bulky triphenyl groups
PhenylacetylenePhC≡CHLacks phosphorus functionality

Uniqueness

Bis(diphenylphosphino)acetylene's unique property lies in its dual function as both a phosphine donor and an acetylene component, allowing it to participate in a broader range of

Direct Synthesis from Acetylene and Diphenylphosphine Derivatives

The direct synthesis of bis(diphenylphosphino)acetylene from acetylene and diphenylphosphine derivatives represents one of the most fundamental approaches to accessing this important ligand class [1]. This methodology involves the formation of carbon-phosphorus bonds through nucleophilic addition reactions between phosphine derivatives and acetylene substrates [2].

The classical approach utilizes the reaction of mono-Grignard reagents of acetylene with chlorodiphenylphosphine under carefully controlled conditions [2]. The preparation begins with the formation of acetylene Grignard reagents, typically conducted at temperatures ranging from negative twenty to negative ten degrees Celsius under nitrogen atmosphere [3]. The subsequent reaction with chlorodiphenylphosphine proceeds through nucleophilic substitution, yielding the desired bis(diphenylphosphino)acetylene products [2].

Temperature control emerges as a critical parameter in these synthetic transformations [3]. Reactions conducted at temperatures below negative ten degrees Celsius demonstrate superior yields and selectivity compared to those performed at ambient conditions [4]. The optimal temperature range of negative twenty to negative ten degrees Celsius prevents thermal decomposition of sensitive intermediates while maintaining sufficient reaction rates [4].

Alternative synthetic routes employ lithium acetylide intermediates generated through treatment of diphenylphosphino acetylene with butyllithium [2]. This approach offers enhanced selectivity for the formation of unsymmetrical bis(phosphino)acetylenes when combined with appropriate chlorophosphine reagents [2]. The reaction of lithium diphenylphosphino acetylide with chlorobis(pentafluorophenyl)phosphine yields the corresponding bis(phosphine) in sixty-six percent yield [2].

Research Findings and Yield Data

Starting MaterialReaction ConditionsProduct YieldReference
Acetylene + DiphenylphosphineRoom temperature, inert atmosphere44-89% [1]
Grignard reagent + PCl₃-20 to -10°C, N₂, 3 hours70-80% [3]
Li-acetylide + ClPPh₂Et₂O/hexane, room temperature66% [2]

The Grignard-based methodology demonstrates particular utility for large-scale preparations [3]. The reaction of tert-butyl chloride with magnesium generates the corresponding Grignard reagent, which subsequently reacts with phosphorus trichloride to afford the desired phosphine derivatives [3]. Yields typically range from seventy to eighty percent when proper temperature control and inert atmosphere conditions are maintained [3].

Recent investigations have explored the use of diethylaminodiphenylphosphine as an alternative phosphorus source [5]. This approach involves the condensation of diethylaminodiphenylphosphine with acetylene derivatives in sealed vessels, yielding the corresponding phosphino acetylenes in moderate yields [5]. The reaction proceeds through initial nucleophilic attack followed by elimination of diethylamine [5].

Bridge Formation in Cycloplatinated(II) Complexes

The formation of bridging bis(diphenylphosphino)acetylene complexes with cycloplatinated systems represents a sophisticated synthetic methodology that enables the construction of multinuclear platinum frameworks [6]. These approaches leverage the bifunctional nature of bis(diphenylphosphino)acetylene to create structurally complex organometallic assemblies [7].

The synthesis of binuclear cycloplatinated complexes typically involves the reaction of mononuclear platinum precursors with stoichiometric quantities of bis(diphenylphosphino)acetylene [6]. The general methodology employs complexes of the type [PtMe(SMe₂)(C^N)] where C^N represents cyclometalated ligands such as deprotonated 2-phenylpyridine or benzo[h]quinoline [6]. Treatment with 0.5 equivalents of bis(diphenylphosphino)acetylene at room temperature in tetrahydrofuran or dichloromethane solutions yields the corresponding binuclear complexes [6].

The reaction mechanism proceeds through initial coordination of one phosphorus center to the platinum metal, followed by intramolecular cyclization involving the second phosphorus atom [6]. This process generates highly strained four-membered heterometallacycles containing the rare diphenylphosphino-acetylene fragment [1] [8]. The resulting complexes exhibit remarkable stability despite the ring strain inherent in the four-membered metallacyclic structure [1].

Structural Characterization Data

Complex TypeMetal CentersBridge Length (Å)Pt-P Distance (Å)Yield (%)
[Pt₂Me₂(ppy)₂(μ-dppac)]23.85-4.022.17-2.1975-85
[Pt₂Me₂(bzq)₂(μ-dppac)]23.88-4.052.18-2.2078-83
[Pt₄Me₄(μ-dppac)₂(pbz)₂Cl₂]43.92-4.082.17-2.2165-75

Advanced synthetic strategies have enabled the preparation of tetranuclear platinum complexes incorporating both bis(diphenylphosphino)acetylene and 2-(2-pyridyl)benzimidazole ligands [9] [10]. The synthesis involves sequential reaction of [Pt(Me)(DMSO)(pbz)] with [PtMe(Cl)(DMSO)₂] followed by addition of bis(diphenylphosphino)acetylene [9] [10]. This approach yields novel tetranuclear platinum complexes where the benzimidazole ligands function as both chelating and bridging units [9] [10].

The tetranuclear complex formation represents a remarkable example of cooperative ligand assembly [10]. In this structure, bis(diphenylphosphino)acetylene ligands coordinate between platinum centers in a bridging mode via phosphorus donor atoms, creating a cyclic tetranuclear platinum framework [10]. The resulting complex exhibits distorted square planar geometry around each platinum center with phosphorus-carbon-carbon-phosphorus fragments maintaining near-linear arrangements [10].

Kinetic studies of methyliodide oxidative addition to these binuclear complexes reveal two-step mechanisms involving sequential oxidation of each platinum center [6]. The first oxidative addition step proceeds approximately four times faster than the second step due to electronic effects transmitted through the bis(diphenylphosphino)acetylene bridge [6]. This observation demonstrates the electronic communication capabilities of the bridging ligand system [6].

Solvent-Mediated Strategies for Heterobimetallic Systems

Solvent-mediated synthetic approaches for heterobimetallic bis(diphenylphosphino)acetylene complexes represent advanced methodologies that exploit specific solvation effects to achieve selective metal assembly [11] [12]. These strategies enable the preparation of mixed-metal complexes that would be difficult or impossible to obtain through conventional synthetic routes [11].

The synthesis of heterobimetallic palladium-platinum complexes employs chloroform as the reaction medium for the assembly of mixed-metal frameworks [11]. The general procedure involves treatment of palladium(II) and platinum(II) chloride precursors with bis(diphenylphosphino)acetylene in chloroform solutions at room temperature [11]. The solvent plays a crucial role in stabilizing the heterobimetallic assembly through specific solvation interactions [11].

Chloroform demonstrates unique properties as a reaction medium for these transformations [11]. The solvent's moderate polarity and hydrogen-bonding capabilities facilitate the selective coordination of bis(diphenylphosphino)acetylene to different metal centers [11]. Additionally, chloroform's relatively low coordinating ability prevents competitive binding to the metal centers, allowing bis(diphenylphosphino)acetylene to function as the primary bridging ligand [11].

Solvent Effect Studies

SolventDielectric ConstantReaction Time (h)Heterobimetallic Yield (%)Selectivity
Chloroform4.812-1875-90High
Dichloromethane8.98-1560-75Moderate
Tetrahydrofuran7.624-3645-60Low
Acetonitrile37.548-7225-40Poor

The formation of heterobimetallic complexes demonstrates remarkable sensitivity to solvent polarity and coordinating ability [12]. High-polarity solvents such as acetonitrile significantly reduce reaction efficiency and selectivity due to competitive coordination to metal centers [12]. Conversely, non-polar solvents may not provide sufficient solvation to stabilize the ionic intermediates formed during the assembly process [12].

Temperature-controlled synthetic protocols have been developed for heterobimetallic systems requiring elevated reaction conditions [13]. These approaches typically employ temperatures between 373 and 473 Kelvin under controlled pressure conditions [14]. The elevated temperature conditions facilitate ligand exchange processes while maintaining structural integrity of the heterobimetallic framework [13].

Recent developments in solvent-mediated synthesis include the use of methanol solutions containing sodium azide for the preparation of heterometallic grid complexes [12]. This methodology involves immersion of preformed coordination polymers in saturated methanol solutions, leading to dissolution and reformation of the original structures into heterometallic assemblies [12]. The transformation proceeds through complete dissolution of the original crystals followed by cleavage and regeneration of coordination bonds [12].

The success of solvent-mediated strategies depends critically on the balance between solvent polarity, coordinating ability, and thermal stability [15]. Optimal solvents must provide sufficient solvation to facilitate metal-ligand exchange processes while avoiding excessive coordination that would interfere with bis(diphenylphosphino)acetylene binding [15]. Additionally, the solvent must remain chemically inert under the reaction conditions to prevent unwanted side reactions [15].

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5112-95-8

Wikipedia

Ethynylenebis(diphenylphosphine)

Dates

Modify: 2023-08-16

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